
1,1-Dimethyl-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1H-silole is a silicon-containing heterocyclic compound, specifically a silacyclopentadiene. Siloles, including this compound, have garnered significant interest due to their unique electronic structures and photophysical properties. These compounds exhibit high electron affinities and mobilities, making them valuable in various applications, particularly in materials science and optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1H-silole can be synthesized through various methods. One common approach involves the reaction of dilithio-1,2,3,4-tetraphenylbutadiene with silicon tetrachloride (SiCl4) to yield chlorosiloles, which can then be further functionalized . Another method involves the reaction of silicon atoms with benzene molecules in solid neon, studied using matrix isolation infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: Siloles can be oxidized to form silole oxides.
Reduction: Reduction reactions can yield silole anions.
Substitution: Substitution reactions, particularly with nucleophiles, can replace functional groups on the silole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silole anions.
Substitution: Various functionalized siloles depending on the nucleophile used.
科学的研究の応用
1,1-Dimethyl-1H-silole has a wide range of applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high electron mobility and unique luminescence properties.
Chemistry: Acts as a building block for synthesizing more complex organosilicon compounds.
Biotechnology: Utilized in the design of biocompatible fluorogens for cell imaging and as sensors for biomolecules.
Environmental Science: Employed in the detection of explosives and environmental pollutants due to its sensitivity to various chemical species.
作用機序
The unique properties of 1,1-Dimethyl-1H-silole are attributed to its low-lying lowest unoccupied molecular orbital (LUMO) levels, resulting from σ*–π* conjugation between the σ* orbital of the exocyclic σ-bonds on the silicon atom and the π* orbitals of the butadiene moiety . This σ*–π* conjugation stabilizes the LUMO, enhancing electron mobility and luminescence properties. The restriction of intramolecular motions (RIM) in the aggregated state promotes radiative decay, leading to aggregation-induced emission (AIE) .
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
Uniqueness
1,1-Dimethyl-1H-silole stands out due to its relatively simple structure, which allows for effective conjugation with substituents, leading to unique photophysical properties. Its ability to exhibit aggregation-induced emission (AIE) makes it particularly valuable in the development of luminescent materials .
特性
CAS番号 |
18135-88-1 |
|---|---|
分子式 |
C6H10Si |
分子量 |
110.23 g/mol |
IUPAC名 |
1,1-dimethylsilole |
InChI |
InChI=1S/C6H10Si/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
InChIキー |
WYEULPIUHWUNPR-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


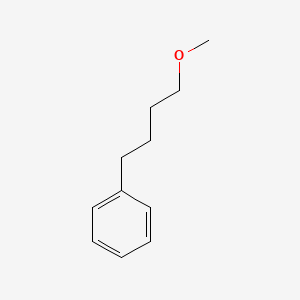

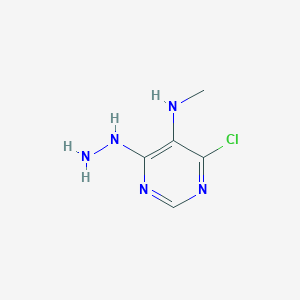
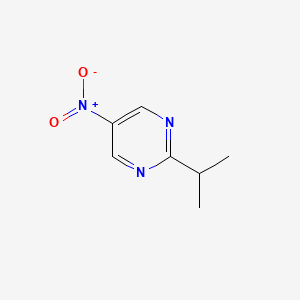

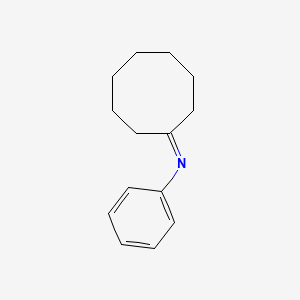
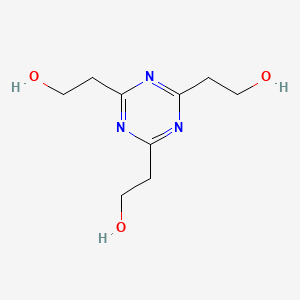
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

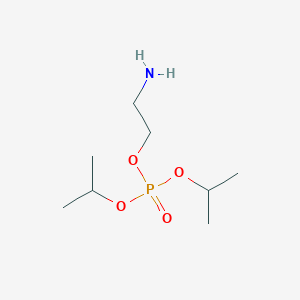
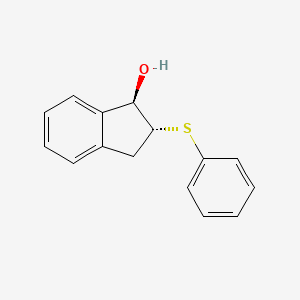

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
